molecular formula C9H12ClNO3 B1381111 3-Amino-2-phenoxypropanoic acid hydrochloride CAS No. 1803560-98-6

3-Amino-2-phenoxypropanoic acid hydrochloride

Cat. No. B1381111
M. Wt: 217.65 g/mol
InChI Key: VZBNQIDGUHNFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 3-Amino-2-phenoxypropanoic acid hydrochloride is C9H12ClNO3. The InChI code is 1S/C9H11NO3.ClH/c10-6-8(9(11)12)13-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H .


Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-2-phenoxypropanoic acid hydrochloride is 217.65 g/mol. It is a powder at room temperature .

Scientific Research Applications

Optical Resolution in Chemical Synthesis

Studies have demonstrated methods for obtaining optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid, which is structurally related to 3-Amino-2-phenoxypropanoic acid hydrochloride. These methods involve optical resolutions and the examination of racemic structures for preferential crystallization, highlighting the compound's utility in enantiomer separation and synthesis of optically active compounds (Shiraiwa et al., 2003; Shiraiwa et al., 2006; Shiraiwa et al., 2007).

Intermediate for Synthesis of Nonracemic Compounds

3-Amino-2-phenoxypropanoic acid hydrochloride can be utilized in the synthesis of enantiomerically pure compounds. This includes its use in creating 3-aryloxy-2-hydroxypropanoic acids, which serve as intermediates in synthesizing nonracemic 4-aminochroman-3-ols, indicating its role in the synthesis of complex organic molecules (Bredikhina et al., 2014).

Enzyme-Catalyzed Synthesis

3-Amino-2-phenoxypropanoic acid hydrochloride has been used in enzyme-catalyzed processes. For instance, the compound has been involved in lipase-catalyzed enantiomer separation of various compounds, illustrating its versatility in biocatalysis and enzyme-mediated synthetic processes (Kamal et al., 2007).

Building Block for Chemical Synthesis

The compound is considered a potential building block for organic synthesis and high-performance polymers. Its derivates like 3-hydroxypropanoic acid are explored for their potential in eco-sustainable processes, marking the compound's significance in green chemistry and industrial applications (Pina et al., 2011; Jers et al., 2019).

Role in Pharmacological Research

Though the requirements specified to exclude drug use and dosage information, it's worth noting that derivatives of 3-Amino-2-phenoxypropanoic acid hydrochloride have been explored in pharmacological contexts, such as in the synthesis of potential immunosuppressive drugs, which underscores the broader significance of the compound in medical research (Kiuchi et al., 2000).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

3-amino-2-phenoxypropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c10-6-8(9(11)12)13-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBNQIDGUHNFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-phenoxypropanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.